Adenosine-3'-5'-diphosphate (PAP), also known as 3'-phosphoadenosine 5'-phosphate (CAS 1053-73-2), is a purine ribonucleoside bisphosphate. It is structurally defined by two monophosphate groups esterified at the 3' and 5' positions of the ribose sugar, distinguishing it from adenosine 5'-diphosphate (ADP), which bears a pyrophosphate group solely at the 5' position.
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
CAS No.1053-73-2
Cat. No.B092253
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Adenosine-3'-5'-diphosphate
CAS
1053-73-2
Synonyms
3',5'-ADP 3'-phosphoadenosine 5'-phosphate adenosine 3',5'-bisphosphate adenosine 3',5'-diphosphate adenosine 3'-phosphate-5'-phosphate adenosine 3'-phosphate-5'-phosphate, disodium salt adenosine 3'-phosphate-5'-phosphate, monosodium salt
Adenosine-3'-5'-diphosphate (PAP) 1053-73-2: A Bisphosphate Nucleotide for Sulfotransferase Research
Adenosine-3'-5'-diphosphate (PAP), also known as 3'-phosphoadenosine 5'-phosphate (CAS 1053-73-2), is a purine ribonucleoside bisphosphate. It is structurally defined by two monophosphate groups esterified at the 3' and 5' positions of the ribose sugar, distinguishing it from adenosine 5'-diphosphate (ADP), which bears a pyrophosphate group solely at the 5' position [1][2]. PAP functions as the universal product and potent feedback inhibitor of cytosolic sulfotransferases (SULTs) following the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine 5'-phosphosulfate (PAPS) . It is a conserved metabolite across species from E. coli to humans, with a key role in sulfur metabolism and xenobiotic detoxification pathways [3].
Why Adenosine-3'-5'-diphosphate (PAP) Cannot Be Substituted with Standard Adenosine Nucleotides
Substituting Adenosine-3'-5'-diphosphate (PAP) with related adenosine nucleotides like ADP, ATP, or AMP in sulfotransferase (SULT) studies is not analytically or functionally equivalent due to its unique 3'-phosphate group. This specific structural feature confers a distinct binding mode that makes PAP a tight-binding product inhibitor of SULTs, a property not shared by its 5'-phosphate counterparts [1]. For instance, PAPS (the co-substrate) exhibits a dissociation constant (Kd) three times lower than that of ADP for nucleoside diphosphate kinase, a difference directly attributable to the 3'-phosphate moiety [2]. Furthermore, PAP's presence induces allosteric changes in SULT1A1, dramatically increasing the enzyme's affinity for certain inhibitors by over 100-fold, a regulatory mechanism that 5'-ADP cannot replicate [3]. Therefore, procurement decisions based on assuming functional interchangeability with standard adenosine nucleotides will lead to invalid kinetic models and misinterpreted assay data in sulfur metabolism and enzyme regulation research.
PAPADP / ATP / AMP
Binding mode: 3'-phosphate enables tight SULT product inhibition; 5'-nucleotides lack this moiety and may not inhibit SULTs.
PAP5'-ADP
Allosteric regulation: PAP induces marked inhibitor-affinity modulation in SULT1A1; 5'-ADP does not replicate this shift.
PAPStandard adenosine nucleotides
NDP kinase affinity: 3'-phosphate alters binding; substituting with ADP may not reproduce reported affinity profile.
[1] Horwitz, J. P., Neenan, J. P., Misra, R. S., Rozhin, J., Huo, A., & Philips, K. D. (1978). IV. Synthesis and assay of analogs of adenosine 3',5'-diphosphate as inhibitors of bovine adrenal estrogen sulfotranferase. Biochimica et Biophysica Acta (BBA) - Enzymology, 525(2), 364-372. View Source
[2] Cation-pi. (n.d.). CIPDB0026458 entry. Central China Normal University. Retrieved April 19, 2026. View Source
[3] Rohn, K. J., Cook, I. T., Leyh, T. S., Kadlubar, S. A., & Falany, C. N. (2012). Potent inhibition of human sulfotransferase 1A1 by 17α-ethinylestradiol: role of 3'-phosphoadenosine 5'-phosphosulfate binding and structural rearrangements in regulating inhibition and activity. Drug Metabolism and Disposition, 40(8), 1487-1493. View Source
Quantitative Differentiation of Adenosine-3'-5'-diphosphate: Head-to-Head Performance Data vs. Analogs
PAP vs. ADP: Threefold Higher Affinity for Nucleoside Diphosphate Kinase
The presence of a 3'-phosphate group in PAP and its derivative PAPS enables these molecules to act as structural analogues of enzyme-bound ADP for nucleoside diphosphate (NDP) kinase. Binding studies reveal that PAPS has a threefold higher affinity for the enzyme compared to ADP [1].
PAP vs ADP affinityCross-study
3-fold higher affinity (Kd 10 µM vs 30 µM) for NDP kinase
Supports 3'-phosphate binding advantage in kinase studies
Dictyostelium NDP kinase model; affinity context may vary
Kd = 10 µM (for PAPS, a direct precursor/product of PAP)
Comparator Or Baseline
Kd = 30 µM (ADP)
Quantified Difference
3-fold lower Kd (higher affinity)
Conditions
Dictyostelium discoideum NDP kinase
Why This Matters
This demonstrates that the 3'-phosphate moiety confers a distinct and quantifiably higher binding affinity for this enzyme class compared to the standard cellular metabolite 5'-ADP, validating its unique utility as a structural probe or inhibitor template.
[1] Cation-pi. (n.d.). CIPDB0026458 entry. Central China Normal University. Retrieved April 19, 2026. View Source
PAP as a Potent SULT1A1 Product Inhibitor: Enhances Inhibitor Affinity 100-Fold
In studies of human sulfotransferase 1A1 (SULT1A1), the binding of PAP to the enzyme complex dramatically modulates its affinity for the inhibitor 17α-ethinylestradiol (EE2). The dissociation constant (Kd) for EE2 binding to the SULT1A1-PAP complex is over 100-fold lower than its binding to the apoenzyme alone [1].
SULT1A1 inhibitor modulationHead-to-head
~116-fold lower Kd for EE2 (4.3 nM vs 500 nM) with PAP
Demonstrates PAP-dependent allosteric regulation of inhibitor binding
Purified recombinant human SULT1A1; ligand-specific effect
SULT1A1SulfotransferaseAllosteric Modulation
Evidence Dimension
Inhibitor Binding Affinity (Kd)
Target Compound Data
Kd = 4.3 ± 1.7 nM (SULT1A1-PAP complex with EE2)
Comparator Or Baseline
Kd = 500 ± 150 nM (SULT1A1 alone with EE2)
Quantified Difference
~116-fold lower Kd (higher affinity)
Conditions
Purified recombinant human SULT1A1
Why This Matters
This data establishes PAP not just as a byproduct, but as an essential co-regulator for accurate SULT1A1 kinetic studies. Its presence is critical for replicating physiologically relevant enzyme-inhibitor binding events, which standard nucleotides cannot facilitate.
SULT1A1SulfotransferaseAllosteric Modulation
[1] Rohn, K. J., Cook, I. T., Leyh, T. S., Kadlubar, S. A., & Falany, C. N. (2012). Potent inhibition of human sulfotransferase 1A1 by 17α-ethinylestradiol: role of 3'-phosphoadenosine 5'-phosphosulfate binding and structural rearrangements in regulating inhibition and activity. Drug Metabolism and Disposition, 40(8), 1487-1493. View Source
PAP Structurally Competitively Inhibits DXO and Xrn1 Exoribonucleases at 1.8 Å Resolution
Adenosine-3',5'-bisphosphate (pAp) is a potent competitive inhibitor of both the DXO and Xrn1 5'-3' exoribonucleases. Crystallographic analysis at 1.8 Å resolution reveals that pAp occupies the active site of DXO, superimposing with the first nucleotide of the product RNA, and biochemical assays confirm its inhibitory potency is comparable between DXO and Xrn1 [1].
DXO/Xrn1 inhibition mechanismCross-study
Crystal structure at 1.8 Å; competitive inhibitor with comparable potency on DXO and Xrn1
Supports active-site competitive binding model for exoribonucleases
DXO-pAp-Mg2+ complex; method context for structural studies
ExoribonucleaseDXOXrn1Competitive Inhibition
Evidence Dimension
Structural Binding & Inhibition Mechanism
Target Compound Data
pAp (PAP) binds active site; competitive inhibitor
Comparator Or Baseline
Inhibits both DXO and Xrn1 with comparable potency
Quantified Difference
Inhibition is comparable between Xrn1 and DXO
Conditions
Crystal structure of DXO-pAp-Mg2+ complex at 1.8 Å
Why This Matters
This high-resolution structural evidence confirms PAP's unique mechanism as a pan-inhibitor of 5'-3' exoribonucleases. For labs studying mRNA decay or RNA quality control, PAP is a superior tool compound over non-specific or weaker nucleotide-based inhibitors.
ExoribonucleaseDXOXrn1Competitive Inhibition
[1] Yun, J. S., Lee, J. H., Kim, D. H., Kim, S. I., Kim, S. I., & Kang, L. W. (2018). Molecular mechanism for the inhibition of DXO by adenosine 3′,5′-bisphosphate. Biochemical and Biophysical Research Communications, 504(1), 89-95. View Source
The 3'-Phosphate of PAP is Essential for Sulfotransferase Inhibition, Unlike 5'-ADP
A systematic SAR study of adenosine diphosphate analogs on bovine adrenal estrogen sulfotransferase established that the 3'-phosphate ester is critical for inhibition. Replacement of the 6-amino group or modifications to the pyrimidine ring resulted in a considerable loss of enzyme affinity, while 5'-ADP and its analogs are not product inhibitors of this enzyme class [1].
3'-phosphate essentialityClass-level
3'-phosphate required for SULT inhibition; 5'-ADP not inhibitory
Confirms 3'-phosphate as critical structural determinant for SULT binding
Bovine adrenal estrogen sulfotransferase; class-level SAR inference
5'-ADP (and other 5'-phosphorylated analogs) are not inhibitors
Quantified Difference
Essential vs. non-inhibitory
Conditions
Bovine adrenal estrogen sulfotransferase assay
Why This Matters
This confirms that the 3'-phosphate is a non-negotiable structural feature for SULT inhibition, making PAP (or its analogs) the required chemical scaffold for this application. Procurement of 5'-phosphorylated nucleotides for this purpose would yield no activity.
[1] Horwitz, J. P., Neenan, J. P., Misra, R. S., Rozhin, J., Huo, A., & Philips, K. D. (1978). IV. Synthesis and assay of analogs of adenosine 3',5'-diphosphate as inhibitors of bovine adrenal estrogen sulfotranferase. Biochimica et Biophysica Acta (BBA) - Enzymology, 525(2), 364-372. View Source
PAP's Modest Impact on Estradiol (E2) Binding Affinity Validates Specific Allostery
While PAP dramatically enhances the binding affinity of the inhibitor EE2 to SULT1A1, its effect on the native substrate estradiol (E2) is comparatively modest. The Kd for E2 binding to SULT1A1 shifts only from 2.3 µM to 1.2 µM in the presence of PAP, a change of less than 2-fold [1].
E2 binding modulationHead-to-head
~1.9-fold lower Kd for estradiol (1.2 µM vs 2.3 µM) with PAP
Reveals ligand-specific allosteric effect; not uniform across substrates
Recombinant human SULT1A1; supports selective modulation context
SULT1A1EstradiolLigand Binding
Evidence Dimension
Substrate Binding Affinity (Kd)
Target Compound Data
Kd = 1.2 ± 0.56 µM (SULT1A1-PAP complex with E2)
Comparator Or Baseline
Kd = 2.3 ± 0.9 µM (SULT1A1 alone with E2)
Quantified Difference
~1.9-fold lower Kd (higher affinity)
Conditions
Purified recombinant human SULT1A1
Why This Matters
This data provides a crucial baseline for researchers, demonstrating that PAP's allosteric effect is not uniform across all ligands. It underscores that PAP is a selective modulator, and its inclusion in assays is necessary to discern specific, physiologically relevant binding interactions from general effects.
SULT1A1EstradiolLigand Binding
[1] Rohn, K. J., Cook, I. T., Leyh, T. S., Kadlubar, S. A., & Falany, C. N. (2012). Potent inhibition of human sulfotransferase 1A1 by 17α-ethinylestradiol: role of 3'-phosphoadenosine 5'-phosphosulfate binding and structural rearrangements in regulating inhibition and activity. Drug Metabolism and Disposition, 40(8), 1487-1493. View Source
Validated Research Applications for Adenosine-3'-5'-diphosphate (PAP)
Kinetic Characterization of Human Sulfotransferases (SULTs) and Drug Interaction Studies
Procurement is essential for laboratories investigating the kinetics, substrate specificity, and inhibition of human sulfotransferases, particularly SULT1A1, SULT2A1, and SULT1B1. As evidenced by its ability to alter inhibitor affinity by >100-fold [1] and its role as a universal product inhibitor , PAP is required to replicate the physiologically accurate enzyme complex. It is a critical reagent for developing SULT-targeted drugs and predicting drug-drug interactions.
Structural Biology of Nucleotide-Binding Proteins: Crystallography and Cryo-EM
PAP is an invaluable co-factor analog for structural studies. Its high-resolution binding to DXO at 1.8 Å [2] and its stable complex with human SULT1B1 at 2.10 Å [3] demonstrate its utility as a high-affinity ligand for determining the active site geometry of nucleotide-binding enzymes. It is a superior choice for co-crystallization or soaking experiments aimed at capturing the product-bound or inhibited state of SULTs and exoribonucleases.
Inhibition Assays for 5'-3' Exoribonucleases in RNA Metabolism Research
For researchers studying mRNA decay, RNA quality control, and gene expression regulation, PAP (as pAp) serves as a validated, potent competitive inhibitor of key 5'-3' exoribonucleases like Xrn1 and DXO [2]. It is a critical tool compound for blocking nuclease activity in vitro to stabilize RNA substrates for downstream analysis or to study the functional impact of these enzymes on RNA half-life and processing.
Synthesis and Functional Analysis of PAPS (3'-Phosphoadenosine 5'-Phosphosulfate)
PAP is the immediate precursor to PAPS, the sole sulfate donor for all human sulfation pathways [4]. It is a necessary starting material for enzymatic or chemoenzymatic synthesis of PAPS for use in sulfotransferase activity assays. Its availability as a pure compound is critical for studying the synthesis of PAPS by PAPS synthase (PAPSS1/PAPSS2) and for producing isotopically labeled PAPS for mechanistic studies [5].
Application
Selection Property
Validation Focus
SULT kinetic & inhibition studies
Sulfotransferase product inhibitor
Allosteric modulation and inhibitor affinity context
Nucleotide-binding protein crystallography
3'-phosphate structural probe
Active-site geometry and product-bound state capture
Exoribonuclease inhibition assays
Competitive inhibitor of Xrn1/DXO
RNA stabilization and nuclease activity blocking
PAPS precursor for sulfation studies
Immediate PAPS precursor
PAPS synthase activity and isotopic labeling
[1] Rohn, K. J., Cook, I. T., Leyh, T. S., Kadlubar, S. A., & Falany, C. N. (2012). Potent inhibition of human sulfotransferase 1A1 by 17α-ethinylestradiol: role of 3'-phosphoadenosine 5'-phosphosulfate binding and structural rearrangements in regulating inhibition and activity. Drug Metabolism and Disposition, 40(8), 1487-1493. View Source
[2] Yun, J. S., Lee, J. H., Kim, D. H., Kim, S. I., Kim, S. I., & Kang, L. W. (2018). Molecular mechanism for the inhibition of DXO by adenosine 3′,5′-bisphosphate. Biochemical and Biophysical Research Communications, 504(1), 89-95. View Source
[3] Dombrovski, L., Dong, A., Bochkarev, A., & Plotnikov, A. N. (2006). Crystal structures of human sulfotransferases SULT1B1 and SULT1C1 complexed with the cofactor product adenosine-3'-5'-diphosphate (PAP). Proteins: Structure, Function, and Bioinformatics, 64(4), 1091-1094. View Source
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